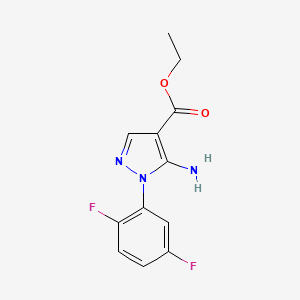

![molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2](/img/structure/B591246.png)

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

6-Hydroxy Levonorgestrel, a derivative of Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

The compound interacts with its targets by binding to the progesterone and androgen receptors, which results in the suppression of gonadotropins and inhibition of ovulation . It also induces changes in the endometrium, where a fertilized ovum is usually implanted . Furthermore, it alters the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization .

Biochemical Pathways

Levonorgestrel affects several biochemical pathways. It slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory LH (luteinizing hormone) surge . This loss of the LH surge inhibits ovulation and thereby prevents pregnancy .

Pharmacokinetics

Levonorgestrel exhibits high bioavailability, with maximum serum concentrations reached between 1.5 and 2.6 hours after administration . It binds strongly to sex hormone-binding globulin (SHBG), which plays an important role in its pharmacokinetics . The compound is metabolized in the liver through reduction, hydroxylation, and conjugation .

Result of Action

The molecular and cellular effects of 6-Hydroxy Levonorgestrel’s action include increased thickness of cervical mucus, interference with sperm movement and survival, and induced changes in the endometrium . These changes prevent the implantation of a fertilized ovum, thereby preventing pregnancy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy Levonorgestrel. For instance, it has been detected in aquatic environments at concentrations in the order of ng/L . Studies have reported negative effects on the reproduction and growth of aquatic organisms after exposure to this compound . Therefore, environmental conditions can significantly impact the behavior and effects of this compound .

Biochemical Analysis

Biochemical Properties

6-Hydroxy Levonorgestrel interacts with progesterone and androgen receptors . It binds to these receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction plays a crucial role in the biochemical reactions that prevent ovulation .

Cellular Effects

6-Hydroxy Levonorgestrel has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting ovulation and altering the cervical mucus, which increases the difficulty of sperm entry into the uterus . It also alters the endometrium, reducing the likelihood of implantation .

Molecular Mechanism

The molecular mechanism of action of 6-Hydroxy Levonorgestrel involves binding to progesterone and androgen receptors, which leads to the suppression of gonadotropins and inhibition of ovulation . This binding interaction with biomolecules, along with the resulting changes in gene expression, is how 6-Hydroxy Levonorgestrel exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The in vivo Levonorgestrel release rate declines progressively over time . The average Levonorgestrel serum concentration over 3 years of use was found to be 74.3 ng/L for the 13.5 mg dosage . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Hydroxy Levonorgestrel vary with different dosages in animal models . For instance, the levonorgestrel 0.75 mg two-dose regimen showed a 93% regression rate of endometrial hyperplasia, which was significantly higher than the 66% regression rate observed with oral progestogens .

Metabolic Pathways

The metabolic pathways of 6-Hydroxy Levonorgestrel involve reduction of the ∆4-3-oxo group and hydroxylation at positions 2α, 1β, and 16β, followed by conjugation . Most of the circulating metabolites are sulfates of 3α, 5β-tetrahydro-levonorgestrel, while excretion occurs predominantly in the form of glucuronides .

Transport and Distribution

Levonorgestrel is rapidly and completely absorbed after oral administration, and is not subject to first-pass metabolism . It is distributed within cells and tissues, and its bioavailability is between 38% and 48% .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with cellular receptors located in the cytoplasm or nucleus, where it can influence gene expression and cellular function .

Properties

IUPAC Name |

(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPEOWAWHAHEP-LKNWQSDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)

![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)